molecular formula C14H23N B13306041 Butyl(2-methyl-1-phenylpropyl)amine

Butyl(2-methyl-1-phenylpropyl)amine

Cat. No.: B13306041
M. Wt: 205.34 g/mol
InChI Key: HZWLBRNPLVBYGE-UHFFFAOYSA-N
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Description

Butyl(2-methyl-1-phenylpropyl)amine is an organic compound characterized by the presence of a butyl group attached to a 2-methyl-1-phenylpropylamine structure. This compound is part of the amine family, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. Amines are known for their wide range of applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl(2-methyl-1-phenylpropyl)amine can be achieved through several methods. One common approach involves the alkylation of 2-methyl-1-phenylpropylamine with butyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, allowing it to react with the butyl halide to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. For example, the use of palladium or nickel catalysts in hydrogenation reactions can facilitate the synthesis of this compound from precursor molecules.

Chemical Reactions Analysis

Types of Reactions

Butyl(2-methyl-1-phenylpropyl)amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Butyl(2-methyl-1-phenylpropyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Butyl(2-methyl-1-phenylpropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular structure of the target.

Comparison with Similar Compounds

Similar Compounds

    Butylamine: A simpler amine with a butyl group attached to an amine.

    Phenylpropylamine: Contains a phenyl group attached to a propylamine structure.

    2-Methyl-1-phenylpropylamine: Similar structure but without the butyl group.

Uniqueness

Butyl(2-methyl-1-phenylpropyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the study of biological systems.

Biological Activity

Butyl(2-methyl-1-phenylpropyl)amine is a compound of interest due to its potential biological activity and applications in pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a phenylpropylamine. Its structure includes:

  • A butyl group attached to a 2-methyl-1-phenylpropylamine moiety.
  • A phenyl ring that contributes to its lipophilicity, potentially influencing its pharmacokinetics and interactions with biological targets.

Pharmacological Applications

Research indicates that this compound may serve as a lead compound for developing medications targeting neurological disorders. Its interactions with various receptors and transporters suggest a role in modulating neurotransmitter levels in the brain, which could be beneficial for treating conditions such as anxiety and depression.

The exact mechanism of action for this compound involves:

  • Interaction with Enzymes : It can act as an inhibitor or activator of specific enzymes, thereby influencing metabolic pathways.
  • Receptor Modulation : The compound has shown potential in modulating the activity of neurotransmitter receptors, which may affect mood and cognitive functions.

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

  • Neurotransmitter Interaction Studies :
    • In vitro studies demonstrated that the compound interacts with serotonin and dopamine receptors, suggesting its potential as an antidepressant or anxiolytic agent.
    • Preliminary data indicated that it could enhance the release of these neurotransmitters, which are critical in mood regulation.
  • Toxicity Assessments :
    • Toxicity studies on human cell lines showed that this compound has a favorable safety profile at therapeutic concentrations, indicating its viability for further development .
  • Antimicrobial Activity :
    • Although primarily focused on neurological applications, some derivatives of phenylpropylamines have exhibited antimicrobial properties. Future research may explore this aspect further for broader therapeutic applications .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceBiological ActivityKey Findings
Neurotransmitter ModulationEnhances serotonin and dopamine release
Toxicity AssessmentFavorable safety profile in human cell lines
Enzyme InteractionActs as an inhibitor/activator affecting metabolic pathways

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-butyl-2-methyl-1-phenylpropan-1-amine

InChI

InChI=1S/C14H23N/c1-4-5-11-15-14(12(2)3)13-9-7-6-8-10-13/h6-10,12,14-15H,4-5,11H2,1-3H3

InChI Key

HZWLBRNPLVBYGE-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C1=CC=CC=C1)C(C)C

Origin of Product

United States

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